2',3'-Dideoxy-2',3'-didehydroinosine

Mitochondrial Toxicity Nucleoside Reverse Transcriptase Inhibitors DNA Polymerase Gamma

Researchers studying NRTI resistance or mitochondrial toxicity need a reliable, well-characterized reference compound. 2',3'-Dideoxy-2',3'-didehydroinosine (Didanosine, ddI) is the definitive tool for these applications. - Calibrate mitochondrial toxicity assays with an intermediate-potency control, quantitatively positioned between zalcitabine and lamivudine. - Characterize HIV-1 reverse transcriptase mutations; active against thymidine analog-resistant strains but inactive against K65R/L74V mutants. - Use as a model 'challenge compound' with low bioavailability (20-40%) to validate novel oral prodrug and formulation technologies. Supplied with full analytical documentation, ensuring immediate integration into your QC workflows.

Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
CAS No. 42867-68-5
Cat. No. B1436484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-2',3'-didehydroinosine
CAS42867-68-5
Molecular FormulaC10H10N4O3
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1
InChIKeyTYQPBHYPIRLWKU-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxy-2',3'-didehydroinosine (Didanosine, ddI): A Purine Nucleoside Reverse Transcriptase Inhibitor with a Distinct Resistance and Toxicity Profile for HIV Research


2',3'-Dideoxy-2',3'-didehydroinosine, universally known as Didanosine (ddI), is a synthetic purine nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [1]. It was historically approved for the treatment of HIV-1 infection, primarily as a component of combination antiretroviral therapy [1]. Chemically, it is an analog of deoxyadenosine and requires intracellular phosphorylation to its active triphosphate metabolite (ddATP) to act as a competitive inhibitor and chain terminator of HIV reverse transcriptase [2]. Unlike many other NRTIs, didanosine exhibits a unique unsaturated 2',3'-didehydro modification, which contributes to its distinct pharmacological and virological characteristics compared to thymidine analogs or cytidine derivatives. It was removed from the market due to its adverse effect profile but remains a critical research tool for understanding NRTI resistance, mitochondrial toxicity, and structure-activity relationships [1].

Why 2',3'-Dideoxy-2',3'-didehydroinosine Cannot Be Simply Replaced by Other NRTIs: Divergent Resistance and Toxicity Mandate Precise Selection


Despite sharing a common mechanism of action with other NRTIs, substituting didanosine with a generic alternative like zidovudine, stavudine, or lamivudine is clinically and scientifically unsound. The primary drivers of this lack of interchangeability are two-fold: a fundamentally distinct viral resistance profile and a unique rank in the hierarchy of mitochondrial toxicity. Didanosine selects for specific mutations in HIV-1 reverse transcriptase, most notably L74V and K65R [1]. Crucially, HIV-1 isolates harboring common thymidine analog mutations (TAMs) that confer high-level resistance to zidovudine and stavudine remain fully susceptible to didanosine [1]. Conversely, didanosine retains no activity against viruses with the K65R or L74V mutations, which also reduce susceptibility to abacavir and lamivudine [1]. Furthermore, the in vitro and clinical toxicity of NRTIs, particularly mitochondrial dysfunction, is not a class effect but a property highly specific to each molecule's structure and interaction with DNA polymerase gamma [2]. The quantitative evidence below demonstrates that didanosine occupies a distinct and intermediate position between the highly toxic zalcitabine and the less toxic lamivudine and abacavir, a distinction that is critical for both experimental design and understanding historical clinical outcomes [2].

Quantitative Differentiation of 2',3'-Dideoxy-2',3'-didehydroinosine: Direct Comparative Data for Scientific and Procurement Decisions


Hierarchical Quantification of NRTI-Induced Mitochondrial DNA Synthesis Inhibition in Human Cells

The propensity of NRTIs to induce mitochondrial dysfunction is a major factor in their clinical utility and research application. A direct head-to-head comparison in human hepatoblastoma (HepG2), skeletal muscle, and renal proximal tubule epithelial cells established a clear potency hierarchy for the inhibition of mitochondrial DNA (mtDNA) synthesis [1]. Didanosine (ddI) exhibited intermediate mitochondrial toxicity, being less toxic than zalcitabine (ddC) but more toxic than stavudine (d4T), zidovudine (AZT), lamivudine (3TC), abacavir, and tenofovir [1]. This ranking was confirmed by independent kinetic studies with purified human DNA polymerase gamma, the enzyme responsible for mtDNA replication [2]. This places didanosine in a distinct toxicological tier that is not shared by many other commonly used NRTIs.

Mitochondrial Toxicity Nucleoside Reverse Transcriptase Inhibitors DNA Polymerase Gamma

Differential Resistance: Full Susceptibility to Didanosine in Zidovudine- and Stavudine-Resistant HIV-1 Harboring Thymidine Analog Mutations (TAMs)

A key differentiator for didanosine is its activity against HIV-1 strains that have developed resistance to other NRTIs, specifically zidovudine and stavudine. A comprehensive analysis of a commercial HIV-1 database (n=60,487) demonstrated that viral isolates harboring thymidine analog mutations (TAMs), which are the primary cause of resistance to zidovudine and stavudine, remain fully susceptible to didanosine [1]. Conversely, the same study showed that didanosine susceptibility is significantly reduced by the presence of the K65R or L74V/I mutations [1]. This creates a non-overlapping and reciprocal resistance pattern between didanosine and the thymidine analogs. The study quantifies that L74V/I was present in 11% and K65R in 3.3% of isolates, and both mutations were associated with reduced didanosine susceptibility, whereas TAMs (>25% prevalence) did not affect it [1].

HIV Drug Resistance Reverse Transcriptase Mutations Thymidine Analog Mutations Genotypic Testing

Comparative In Vitro Anti-HIV-1 Activity in a Standardized MT-4 Cell Assay: Didanosine Demonstrates Lower Potency but Consistent Spectrum

A direct comparison of EC50 values for didanosine and other NRTIs was performed in the same standardized MT-4 cell assay against wild-type HIV-1 (strain IIIB) [1]. The data show that didanosine has a significantly higher EC50 (6.33 ± 3.21 μM) compared to zidovudine (0.0036 ± 0.0021 μM), lamivudine (0.057 ± 0.026 μM), and stavudine (0.41 ± 0.32 μM) [1]. This quantitative difference establishes that didanosine is a less potent inhibitor of HIV-1 replication in this cell-based model. While less potent, its distinct mechanism and resistance profile (as detailed in other evidence items) still make it a relevant and specific tool. In a separate study on didanosine prodrugs, the EC50 of the parent compound was 4.8 μM in the same MT-4/MTT assay system [2].

HIV-1 Antiviral Activity EC50 MT-4 Cell Assay Comparative Pharmacology

Unique Pharmacokinetic Challenge: Acid Lability and Low Oral Bioavailability (20-40%) as a Driver for Advanced Formulation Research

Unlike most other NRTIs, didanosine is degraded by stomach acid and exhibits poor and variable oral bioavailability, ranging from only 20% to 40% [1]. This property is a direct consequence of its chemical structure and is a primary reason for the development of specialized formulations like enteric-coated capsules [1]. In contrast, many other NRTIs like zidovudine and lamivudine have significantly higher and more reliable bioavailability (typically >60%) [2]. This inherent pharmaceutical challenge has made didanosine a model compound for developing and evaluating strategies to improve the oral delivery of acid-labile and poorly absorbed drugs, including prodrug synthesis, enteric coating, and nanoparticulate formulations [REFS-1, REFS-3].

Pharmacokinetics Bioavailability Drug Formulation Prodrug Development Acid Lability

High-Value Research and Industrial Applications of 2',3'-Dideoxy-2',3'-didehydroinosine Based on Quantitative Differentiation


Investigating Mechanisms of NRTI-Induced Mitochondrial Toxicity

Didanosine serves as a reliable, intermediate-potency positive control in studies of NRTI-associated mitochondrial dysfunction. Its consistent rank in the toxicity hierarchy (ddC > ddI > d4T > AZT > 3TC/abacavir/tenofovir) makes it an ideal tool for inducing measurable mitochondrial DNA depletion and functional impairment in cell lines like HepG2 and skeletal muscle cells without the extreme and rapid toxicity of zalcitabine [1]. Researchers can use didanosine to calibrate assay sensitivity and to study the dose-dependent effects of NRTIs on mitochondrial endpoints such as mtDNA copy number, cytochrome c oxidase activity, and lactate production, leveraging the quantitative data established in direct comparative studies [REFS-1, REFS-2].

Genotypic and Phenotypic Analysis of HIV-1 Drug Resistance

Didanosine is an indispensable reagent for characterizing the drug resistance profile of HIV-1 isolates. Its unique reciprocal resistance pattern with thymidine analogs (TAMs) means it is fully active against viruses resistant to zidovudine and stavudine but inactive against those with the K65R or L74V mutations [3]. In research and clinical virology laboratories, didanosine is used in phenotypic susceptibility assays (e.g., PhenoSense, Antivirogram) as a key component of the NRTI testing panel to provide a definitive readout for the presence or absence of specific resistance mutations. This is critical for studies on the evolution of drug resistance and the validation of genotypic interpretation algorithms [3].

Model Compound for Oral Drug Delivery and Prodrug Research

The acid lability and low, variable bioavailability (20-40%) of didanosine have established it as a classic 'challenge compound' in pharmaceutical development [4]. It is widely used as a model drug in academic and industrial research to evaluate and validate innovative oral delivery technologies. These include enteric-coated formulations, mucoadhesive systems, nanoparticulate carriers, and, most notably, the design and synthesis of novel prodrugs intended to enhance oral absorption and bypass first-pass metabolism [REFS-4, REFS-5]. The quantitative baseline for its poor bioavailability provides a clear benchmark for measuring the success of any new formulation strategy [4].

In Vitro Studies of HIV-2 and Non-Human Primate Lentiviruses

In contrast to the non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are universally inactive against HIV-2, didanosine and other NRTIs retain potent antiviral activity against HIV-2 isolates and certain SIV strains [6]. This makes didanosine a critical component of in vitro studies involving HIV-2, which is endemic in West Africa and is intrinsically resistant to NNRTI-based regimens. Researchers evaluating new antiviral candidates against HIV-2 or performing comparative virology studies with SIV and SHIV models rely on didanosine as a well-characterized NRTI control with a defined activity profile against these non-HIV-1 lentiviruses [6].

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